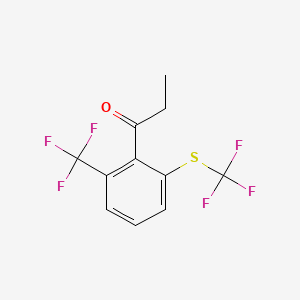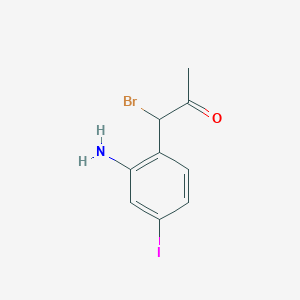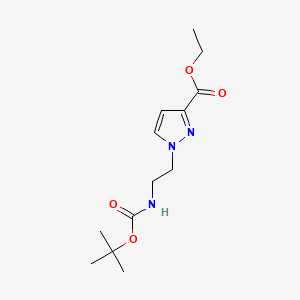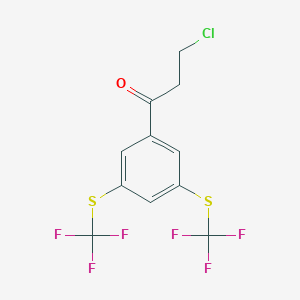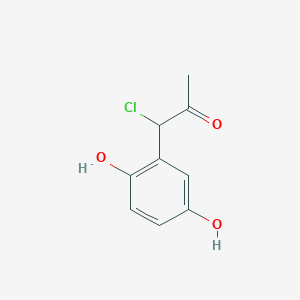
2-Bromo-1,3,5-tri(pentan-3-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3,5-tri(pentan-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and three pentan-3-yl groups. This compound is part of the broader class of bromobenzenes, which are known for their applications in organic synthesis and various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3,5-tri(pentan-3-yl)benzene typically involves the bromination of 1,3,5-tri(pentan-3-yl)benzene. This reaction can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,3,5-tri(pentan-3-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes .
Aplicaciones Científicas De Investigación
2-Bromo-1,3,5-tri(pentan-3-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between brominated compounds and biological macromolecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism by which 2-Bromo-1,3,5-tri(pentan-3-yl)benzene exerts its effects involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react with nucleophiles. This compound can also interact with enzymes and receptors, potentially inhibiting or modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,3,5-triisopropylbenzene: Similar in structure but with isopropyl groups instead of pentan-3-yl groups.
1-Bromo-2,4,6-triisopropylbenzene: Another isomer with bromine and isopropyl groups in different positions.
2-Bromo-1,3,5-tri-tert-butylbenzene: Contains tert-butyl groups instead of pentan-3-yl groups.
Uniqueness
2-Bromo-1,3,5-tri(pentan-3-yl)benzene is unique due to the presence of pentan-3-yl groups, which can influence its reactivity and interactions compared to compounds with smaller or bulkier alkyl groups. This structural variation can lead to differences in physical properties, such as solubility and boiling point, as well as distinct reactivity patterns in chemical reactions .
Propiedades
Número CAS |
825644-14-2 |
|---|---|
Fórmula molecular |
C21H35Br |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-bromo-1,3,5-tri(pentan-3-yl)benzene |
InChI |
InChI=1S/C21H35Br/c1-7-15(8-2)18-13-19(16(9-3)10-4)21(22)20(14-18)17(11-5)12-6/h13-17H,7-12H2,1-6H3 |
Clave InChI |
VEGMSAHZWARETO-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=CC(=C(C(=C1)C(CC)CC)Br)C(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


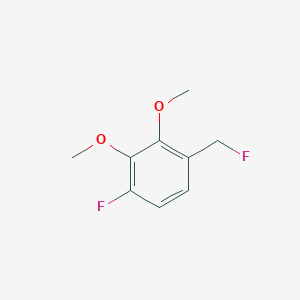
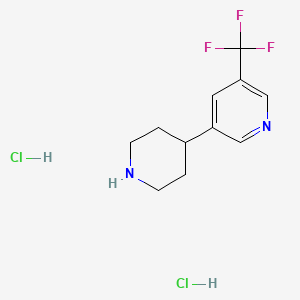
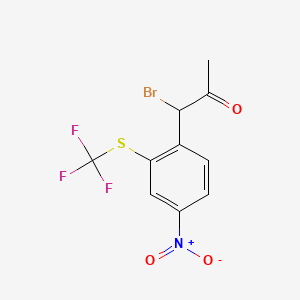
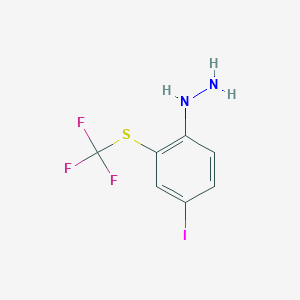

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)
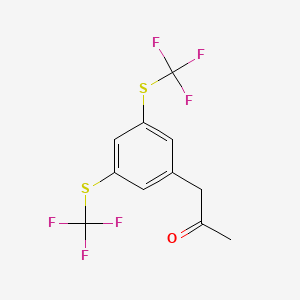
![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)
